molecular formula C22H28N2O4S B2704171 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide CAS No. 922024-01-9

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide

Cat. No.: B2704171
CAS No.: 922024-01-9
M. Wt: 416.54
InChI Key: GACGUPFJSVEJQK-UHFFFAOYSA-N
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2), which plays a critical role in the JAK-STAT signaling pathway responsible for cytokine and growth factor-mediated cellular processes Source . This compound demonstrates high selectivity for JAK2 over other JAK family members, such as JAK3, making it a valuable tool for dissecting the specific roles of JAK2 in immunological and hematological research contexts Source . Its primary research application is in the investigation of autoimmune diseases, including rheumatoid arthritis and psoriasis, where aberrant JAK-STAT signaling is a known driver of pathology Source . By selectively inhibiting JAK2, researchers can probe the mechanisms underlying inflammatory responses and immune cell activation, facilitating the development of targeted therapeutic strategies. The compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-4-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-6-24-19-13-17(9-12-20(19)28-14-22(4,5)21(24)25)23-29(26,27)18-10-7-16(8-11-18)15(2)3/h7-13,15,23H,6,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACGUPFJSVEJQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C22H26N2O4S
Molecular Weight 382.52 g/mol
CAS Number 921543-12-6
IUPAC Name This compound

This compound acts primarily as a kinase inhibitor. It has been shown to interact with specific proteins involved in cellular signaling pathways. For instance, it exhibits significant binding affinity for receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis and inflammation. The inhibition of RIPK1 is associated with reduced cell death and inflammation in various disease models.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent anti-inflammatory properties. It has been tested against various cell lines and shown to inhibit cytokine release in response to inflammatory stimuli.

In Vivo Studies

In vivo studies in animal models have indicated that this compound can significantly reduce symptoms associated with chronic inflammatory diseases. For instance:

  • Ulcerative Colitis Model : In a murine model of ulcerative colitis, administration of the compound resulted in a marked decrease in disease severity and histological damage compared to control groups.
  • Psoriasis Model : In psoriasis models, the compound demonstrated efficacy by reducing epidermal thickness and inflammatory cell infiltration.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study 1 : A clinical trial involving patients with active ulcerative colitis showed that treatment with this compound led to significant improvements in clinical scores and endoscopic findings after 12 weeks (NCT02903966).
  • Case Study 2 : Another study focused on psoriasis patients reported that the compound reduced the Psoriasis Area Severity Index (PASI) score significantly compared to baseline measurements after eight weeks of treatment.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Benzoxazepine-Sulfonamide Class

Key structural analogs include:

Compound Name Core Structure Modifications Key Functional Differences
Compound A (N-(4-methylbenzo[b]oxazepin-7-yl)-benzenesulfonamide) Lacks ethyl, dimethyl, and isopropyl groups Reduced steric bulk; lower logP (2.1 vs. 3.8)
Compound B (N-(3,3-dimethyl-4-oxo-tetrahydrooxazepin-7-yl)-4-fluorobenzenesulfonamide) Fluorine substituent instead of isopropyl Enhanced electronegativity; improved solubility (25 mg/mL vs. 12 mg/mL)
Compound C (N-(5-ethyl-4-oxo-tetrahydrooxazepin-7-yl)-4-cyclohexylbenzenesulfonamide) Cyclohexyl instead of isopropyl Increased lipophilicity (logP 4.5); reduced metabolic stability

Crystallographic Insights :
The target compound’s crystal structure, resolved via SHELX refinement , reveals a planar sulfonamide group and a puckered oxazepine ring. Comparatively, Compound A exhibits a less rigid oxazepine ring due to the absence of dimethyl groups, leading to conformational flexibility that impacts target binding .

Pharmacological and Physicochemical Comparisons

  • Binding Affinity : The target compound shows 10-fold higher affinity for COX-2 (IC₅₀ = 0.8 nM) compared to Compound B (IC₅₀ = 8.2 nM), attributed to the isopropyl group’s hydrophobic interactions with the enzyme’s active site.
  • Metabolic Stability : The dimethyl and ethyl groups in the target compound reduce CYP3A4-mediated oxidation, yielding a half-life of 6.2 hours (vs. 1.8 hours for Compound C).
  • Solubility : Despite its high logP (3.8), the target compound exhibits moderate aqueous solubility (12 mg/mL) due to hydrogen-bonding capacity from the sulfonamide moiety.

Research Findings and Limitations

  • In Vivo Efficacy : In murine models of rheumatoid arthritis, the target compound reduced inflammation by 70% at 10 mg/kg, outperforming analogs by >30% .
  • Toxicity Profile : Hepatotoxicity (ALT elevation) was observed at 50 mg/kg, likely due to sulfonamide bioactivation—a risk shared with all sulfonamide derivatives.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide, and how can yield and purity be optimized?

  • Methodology : The synthesis involves multi-step organic reactions, starting with the construction of the tetrahydrobenzo[b][1,4]oxazepin core, followed by sulfonamide coupling. Key steps include:

  • Reaction optimization : Temperature control (e.g., 0–5°C for sulfonylation) and inert atmospheres (N₂/Ar) to minimize side reactions.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity.
  • Characterization : Confirm structural integrity via 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and high-resolution mass spectrometry (HRMS). Discrepancies in spectral data (e.g., unexpected coupling constants) should prompt re-examination of reaction intermediates .

Q. How can researchers validate the structural assignment of this compound when spectroscopic data conflicts with computational predictions?

  • Methodology :

  • Advanced NMR techniques : Use 2D NMR (COSY, HSQC, HMBC) to resolve ambiguities in proton-proton correlations and carbon connectivity.
  • X-ray crystallography : If single crystals are obtainable, compare experimental bond lengths/angles with Density Functional Theory (DFT)-optimized structures.
  • Isotopic labeling : Introduce 15N^{15} \text{N} or 13C^{13} \text{C} labels at suspected reactive sites (e.g., sulfonamide nitrogen) to track chemical shifts during reaction monitoring .

Advanced Research Questions

Q. What experimental designs are recommended to investigate the compound’s inhibitory effects on carbonic anhydrase isoforms, and how can contradictory kinetic data be resolved?

  • Methodology :

  • Enzyme kinetics assays : Use stopped-flow spectrophotometry to measure IC₅₀ values under physiological pH (7.4) and temperature (37°C).
  • Molecular docking : Perform in silico simulations (e.g., AutoDock Vina) to compare binding poses with X-ray crystal structures of enzyme-inhibitor complexes.
  • Data reconciliation : If Ki values conflict across assays, validate using isothermal titration calorimetry (ITC) to directly measure binding thermodynamics .

Q. How can researchers address low yields during scaled-up synthesis of the tetrahydrobenzo[b][1,4]oxazepin intermediate?

  • Methodology :

  • Continuous flow chemistry : Implement microreactors to enhance heat/mass transfer and reduce side reactions (e.g., epimerization).
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters in real time.
  • Design of Experiments (DoE) : Apply factorial design to optimize variables (e.g., catalyst loading, solvent polarity) and identify critical quality attributes .

Q. What strategies are effective for synthesizing derivatives to explore structure-activity relationships (SAR) while maintaining the core pharmacophore?

  • Methodology :

  • Position-selective modifications : Replace the 4-isopropyl group on the benzenesulfonamide moiety with bulkier tert-butyl or electron-withdrawing groups (e.g., CF₃) to assess steric/electronic effects.
  • Scaffold diversification : Introduce substituents at the 5-ethyl position of the oxazepin ring (e.g., allyl, isobutyl) using Pd-catalyzed cross-coupling.
  • High-throughput screening (HTS) : Use parallel synthesis and automated purification to generate >50 derivatives for in vitro potency assays .

Q. Which analytical approaches are most reliable for characterizing the compound’s stability under physiological conditions?

  • Methodology :

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via UPLC-MS/MS.
  • Plasma stability assays : Incubate with human plasma (1 mg/mL) for 24 hours and quantify remaining parent compound using LC-TOF.
  • Solid-state stability : Conduct accelerated stability testing (40°C/75% RH) over 4 weeks and analyze polymorphic transitions via PXRD .

Data Contradiction Analysis

Q. How should researchers resolve conflicting solubility data reported in DMSO versus aqueous buffers?

  • Methodology :

  • Equilibrium solubility measurement : Use shake-flask method with HPLC quantification at saturation (24 hours, 25°C).
  • Co-solvent profiling : Test solubility in DMSO-water mixtures (10–90% v/v) to identify aggregation-prone concentrations.
  • Dynamic light scattering (DLS) : Detect nanoaggregates in aqueous solutions that may artificially inflate solubility readings .

Q. What steps can mitigate discrepancies between computational LogP predictions and experimental partition coefficients?

  • Methodology :

  • Experimental validation : Use shake-flask (octanol-water) or potentiometric titration (e.g., GLpKa) to measure LogP.
  • Software cross-checking : Compare predictions from multiple platforms (e.g., ChemAxon, ACD/Labs) and adjust atomic contribution parameters.
  • Probe ionization effects : Account for pH-dependent ionization (pKa) using Henderson-Hasselbalch corrections .

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